1-(Pyrrolidin-1-ylsulfonyl)propan-2-one
Description
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpropan-2-one |
InChI |
InChI=1S/C7H13NO3S/c1-7(9)6-12(10,11)8-4-2-3-5-8/h2-6H2,1H3 |
InChI Key |
JZQYUGFGFSKZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CS(=O)(=O)N1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and key properties of 1-(pyrrolidin-1-yl)propan-2-one and related compounds:
Key Differences and Implications
Pyrimidine-containing analogs (e.g., 1-(pyrimidin-2-yl)propan-1-one ) introduce aromaticity, affecting electronic properties and solubility.
Functional Group Effects :
- The hydroxymethyl substituent in 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one increases hydrophilicity and hydrogen-bonding capacity, which may improve bioavailability.
- Bulky groups (e.g., phenyl in ) reduce solubility but enhance crystallinity for structural studies .
Synthetic Routes :
- 1-(Pyrrolidin-1-yl)propan-2-one is synthesized via condensation reactions , whereas pelletierine is isolated from natural sources .
- Palladium-catalyzed α-arylation is employed for halogenated derivatives (e.g., 1-(5-chloro-2,3-diiodophenyl)propan-2-one) .
Biological Activity :
- Thiosemicarbazone derivatives of 1-(pyrrolidin-1-yl)propan-2-one show promise in medicinal chemistry due to metal-chelating properties .
- Pelletierine’s anti-parasitic activity underscores the importance of ring size and stereochemistry .
Research Findings and Data
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(Pyrrolidin-1-ylsulfonyl)propan-2-one?
Synthesis of this compound likely involves sulfonylation of pyrrolidine derivatives. A multi-step approach is common:
- Step 1: React propan-2-one with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl group.
- Step 2: Couple the sulfonyl intermediate with pyrrolidine under basic conditions (e.g., using triethylamine as a base in anhydrous dichloromethane).
- Optimization: Reaction efficiency depends on temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 for pyrrolidine to sulfonyl chloride). Monitor purity via TLC or HPLC .
Q. What analytical techniques are optimal for characterizing this compound?
Key methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm sulfonyl and pyrrolidine group integration.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation (e.g., expected [M+H]+ peak).
- HPLC: Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .
Q. How should researchers handle stability issues during storage?
- Storage Conditions: Store at –20°C in inert, anhydrous environments (argon atmosphere) to prevent hydrolysis of the sulfonyl group.
- Solubility: Use aprotic solvents (e.g., DMSO, DMF) for stock solutions. Avoid aqueous buffers unless working at neutral pH .
Q. What are the primary applications of this compound in chemical research?
- Organic Synthesis: Acts as a sulfonamide precursor for designing enzyme inhibitors.
- Medicinal Chemistry: Used in fragment-based drug discovery due to its compact heterocyclic structure .
Q. How can researchers validate the compound’s identity post-synthesis?
- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT-based simulations).
- Elemental Analysis: Confirm C, H, N, S percentages match theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) influence biological activity?
- Case Study: Bromine substitution on phenyl rings (meta vs. para) alters binding affinity to biological targets by 10–50% in related compounds. For example, meta-bromo derivatives show enhanced enzyme inhibition compared to para analogs .
- Methodology: Perform SAR studies by synthesizing analogs with varied substituents (e.g., halogens, methyl groups) and test in enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Variable Control: Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize environmental effects.
- Statistical Analysis: Use ANOVA to compare datasets and identify outliers. For example, discrepancies in IC50 values may arise from differences in cell lines or assay protocols .
Q. What mechanistic insights exist for its interaction with biological targets?
- Proposed Mechanism: The sulfonyl group may form hydrogen bonds with catalytic residues of enzymes (e.g., serine hydrolases), while the pyrrolidine ring enhances hydrophobic interactions.
- Validation: Use X-ray crystallography or molecular docking to map binding modes. For example, related sulfonamides exhibit competitive inhibition in protease assays .
Q. How can researchers optimize synthetic yields while minimizing side reactions?
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency.
- Byproduct Mitigation: Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted sulfonyl chloride .
Q. What computational tools are effective for predicting physicochemical properties?
- Software: Use Schrödinger’s QikProp or ACD/Labs to predict logP (lipophilicity), solubility, and metabolic stability.
- Case Example: Predicted logP of 1.8 for this compound aligns with moderate membrane permeability, validated via PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
